1-(Thiophen-2-yl)piperidin-4-amine
Overview
Description
1-(Thiophen-2-yl)piperidin-4-amine is a compound with the CAS Number: 1248294-11-2 . It has a molecular weight of 182.29 . It is in the form of an oil .
Molecular Structure Analysis
The InChI Code for 1-(Thiophen-2-yl)piperidin-4-amine is1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2
. This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(Thiophen-2-yl)piperidin-4-amine has a molecular weight of 182.29 . It is stored at temperatures below -10°C and is in the form of an oil .Scientific Research Applications
Virtual Screening and Cancer Treatment
Virtual screening targeting the urokinase receptor led to the development of compounds that showed significant effects on breast tumor metastasis. The synthesis of related compounds demonstrated inhibition of cell growth, induced apoptosis, and blocked angiogenesis. These compounds exhibited suitable pharmacokinetic properties and showed promising results in reducing tumor volumes and metastasis in mice models, making them a starting point for next-generation compounds for cancer treatment (Wang et al., 2011).
Binge-Eating Behavior and Anxiety
Studies on piperidine derivatives showed that certain compounds, such as 1-Boc-piperidine-4-carboxaldehyde, could significantly reduce binge-eating behavior and exert an anxiolytic effect in rats. These findings indicate the potential therapeutic applications of piperidine derivatives in treating binge-eating disorders and associated anxiety (Guzmán-Rodríguez et al., 2021).
Synthetic Thrombin Inhibitors
Piperidine derivatives have been used to create synthetic thrombin inhibitors with improved pharmacodynamic and pharmacokinetic properties. These compounds are better tolerated and have a longer plasma half-life compared to similar compounds, making them useful in clinical applications for conditions requiring thrombin inhibition (Hauptmann et al., 1989).
Metabolism and Excretion Studies
The metabolism and excretion of certain piperidine derivatives have been studied, providing valuable data on the biotransformation pathways and the involvement of specific enzymes and transporters. These studies are crucial for understanding the pharmacokinetic behavior and optimizing the therapeutic potential of these compounds (Tang et al., 2002).
Histamine H3 Receptor Antagonists
Piperidine derivatives have been synthesized and evaluated as histamine H3 receptor antagonists. Certain compounds showed desirable drug-like properties and significant wake-promoting effects, indicating their potential use in treating disorders related to the histamine H3 receptor (Dvorak et al., 2009).
properties
IUPAC Name |
1-thiophen-2-ylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSAJHNEKGBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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